![molecular formula C26H25N3O6 B11149107 2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11149107.png)
2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide is a complex organic compound known for its diverse biological activities The compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a phenylacetamide group and a trimethoxyphenyl carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Trimethoxyphenyl Carbonyl Group: The trimethoxyphenyl carbonyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Phenylacetamide Group: The phenylacetamide group can be attached via an amide coupling reaction using phenylacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylacetamides.
Aplicaciones Científicas De Investigación
2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-methylacetamide
- **2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-ethylacetamide
Uniqueness
The uniqueness of 2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the trimethoxyphenyl group enhances its ability to interact with biological targets, while the quinoxaline core provides a stable and versatile scaffold for further modifications.
Propiedades
Fórmula molecular |
C26H25N3O6 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H25N3O6/c1-33-21-13-16(14-22(34-2)24(21)35-3)26(32)29-19-12-8-7-11-18(19)28-25(31)20(29)15-23(30)27-17-9-5-4-6-10-17/h4-14,20H,15H2,1-3H3,(H,27,30)(H,28,31) |
Clave InChI |
JGNQXPUCTXFFEN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B11149025.png)
![3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid](/img/structure/B11149031.png)
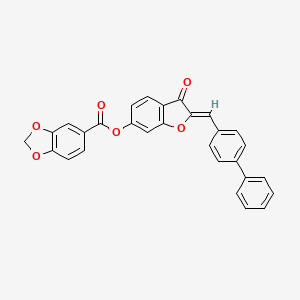
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B11149039.png)

![N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine](/img/structure/B11149045.png)

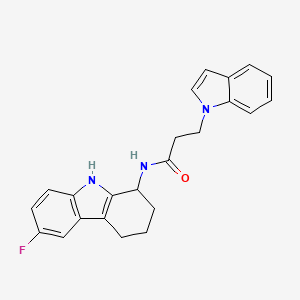
![8-chloro-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149083.png)
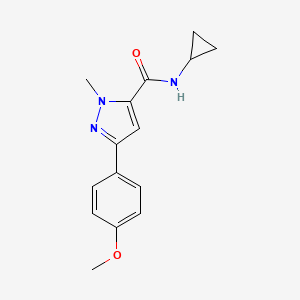
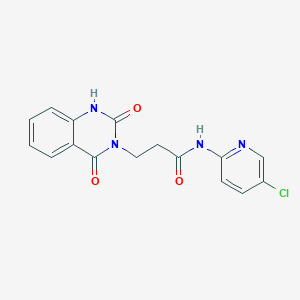
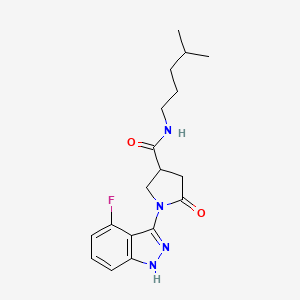
![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149104.png)
![3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11149105.png)
